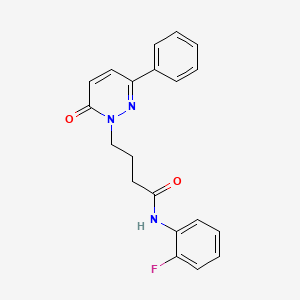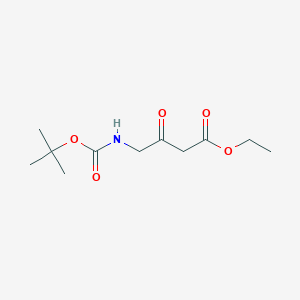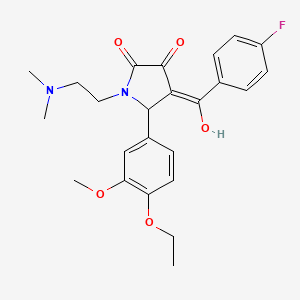
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as FL118, is a novel anticancer drug that has shown promising results in preclinical studies. FL118 is a small molecule that targets multiple cancer pathways and has the potential to overcome drug resistance.
Mechanism of Action
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide targets multiple cancer pathways, including the p53 pathway, the PI3K/AKT/mTOR pathway, and the NF-κB pathway. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic proteins Mcl-1 and Bcl-2. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide also inhibits the DNA repair pathway, which makes cancer cells more vulnerable to DNA damage induced by chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been shown to have low toxicity and high selectivity for cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has also been shown to inhibit cancer cell migration and invasion, which are important steps in cancer metastasis.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has several advantages for lab experiments. It has shown potent anticancer activity in preclinical models of cancer, which makes it a promising candidate for further development. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has also shown low toxicity and high selectivity for cancer cells, which makes it a safer alternative to conventional chemotherapy. However, N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has some limitations for lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to develop N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide as a combination therapy with other anticancer drugs to enhance its efficacy. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide could also be tested in clinical trials to determine its safety and efficacy in humans. Finally, N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide could be modified to improve its pharmacokinetics and pharmacodynamics, which could enhance its therapeutic potential.
Synthesis Methods
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide was synthesized by a team of researchers at the University of Pittsburgh. The synthesis method involves the reaction of 2-fluoroaniline with 3-phenylpyridazine-6-one in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chlorobutanoyl chloride to form the final product, N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide.
Scientific Research Applications
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has also been shown to be effective in animal models of cancer, including breast, lung, colon, and pancreatic cancer.
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWPZTSAPUMGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)







![2-((4-chlorobenzyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2661022.png)
![3-Amino-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene-9,10-diol](/img/structure/B2661025.png)
